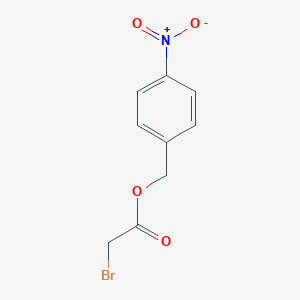

4-Nitrobenzyl bromoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c10-5-9(12)15-6-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHFTAKIDKDGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426732 | |

| Record name | 4-Nitrobenzyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16869-24-2 | |

| Record name | 4-Nitrobenzyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role and Application of 4-Nitrobenzyl Bromoacetate in Scientific Research

An In-Depth Technical Guide for Researchers

Abstract

4-Nitrobenzyl bromoacetate is a versatile bifunctional reagent extensively utilized in chemical and biomedical research. Its utility stems from the unique properties conferred by its three key components: a reactive bromoacetate group, a stable ester linkage, and a 4-nitrobenzyl (PNB) moiety. This guide provides an in-depth exploration of its primary applications as both a high-performance derivatizing agent for analytical chemistry and a robust protecting group in complex organic synthesis. We will dissect the underlying chemical mechanisms, provide detailed experimental protocols, and present a framework for its strategic implementation in research, particularly for professionals in drug development and analytical sciences.

Introduction: A Multifaceted Reagent

In the landscape of synthetic and analytical chemistry, reagents that offer both reactivity and selective cleavability are invaluable. This compound (PNB-BrAc) and its structural relatives belong to this critical class of compounds.[1] The presence of the 4-nitrobenzyl group serves two primary purposes. First, it acts as a powerful chromophore, introducing a moiety with strong ultraviolet (UV) absorbance into target molecules that may otherwise lack one. This makes it a cornerstone of derivatization strategies for enhancing detection sensitivity in High-Performance Liquid Chromatography (HPLC).[2] Second, the 4-nitrobenzyl ester serves as a stable protecting group for carboxylic acids, which can be selectively removed under specific, mild conditions, preventing unwanted side reactions during multi-step syntheses.[3][4] Understanding the principles governing its reactivity and cleavage is essential for its effective application.

Part 1: The Core Chemistry of this compound

Mechanism of Action: Derivatization and Protection

The primary utility of this compound is rooted in its function as an alkylating agent. The reaction typically proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing nature of the para-nitro group enhances the electrophilicity of the benzylic carbon, though the primary site of alkylation is the carbon atom attached to the bromine, which is activated by the adjacent carbonyl group.

A deprotonated nucleophile, most commonly a carboxylate anion (R-COO⁻), attacks the α-carbon of the bromoacetate moiety. This attack displaces the bromide ion, a good leaving group, resulting in the formation of a stable ester derivative.

Caption: SN2 reaction mechanism for derivatization.

This reaction is highly efficient and proceeds under mild conditions, making it suitable for sensitive and complex substrates. The choice of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is critical to prevent the base from competing with the carboxylate in attacking the reagent.[5]

Cleavage of the 4-Nitrobenzyl Protecting Group

While the ester linkage formed is stable to many synthetic conditions, the 4-nitrobenzyl group can be selectively cleaved when desired. This "deprotection" step is crucial in synthesis for unmasking the original carboxylic acid. Several methods exist, with the choice depending on the overall molecular structure and compatibility with other functional groups.

-

Reductive Cleavage: The most common method involves the reduction of the nitro group to an amine (the p-aminobenzyl group), followed by cleavage. Catalytic hydrogenation (e.g., H₂, Pd/C) is a standard method for this reduction.

-

Chemical Cleavage: A mild and efficient protocol for cleaving p-nitrobenzyl groups from amides and ethers involves using 20% aqueous NaOH in methanol at elevated temperatures (75 °C).[4] This method is believed to proceed via oxidation at the benzylic position by dissolved oxygen.[4]

-

Photocleavage (for ortho-isomers): It is important to distinguish the para-nitrobenzyl group from its ortho-nitrobenzyl isomer. The ortho-nitrobenzyl group is a widely used photocleavable protecting group.[6][7] Upon irradiation with UV light (typically 350-365 nm), an intramolecular rearrangement occurs, leading to the cleavage of the ester and release of the free acid.[8][9] While this compound itself is not used for photocleavage, this related chemistry is a dominant application for nitrobenzyl groups in general and is critical for applications like light-induced drug release.[7][10]

Part 2: Core Applications in Research

Application I: Derivatization for Chromatographic Analysis

Many biologically significant molecules, such as fatty acids, prostaglandins, and Krebs cycle intermediates, lack a strong chromophore, making their detection by HPLC with UV-Vis detectors challenging.[11][12] this compound serves as an excellent pre-column derivatization reagent to overcome this limitation.

Causality of Experimental Choice: The 4-nitrobenzyl moiety exhibits a high molar absorptivity in the UV range (approx. 265-280 nm), allowing for detection at picomole levels. The derivatization reaction is rapid and quantitative at room temperature, which minimizes sample degradation and simplifies method validation.[5]

Caption: General workflow for HPLC-UV analysis.

Detailed Experimental Protocol: Derivatization of Carboxylic Acids

This protocol is a generalized procedure based on common literature methods.[5] Optimization for specific analytes is recommended.

-

Sample Preparation:

-

Isolate the analyte containing the carboxylic acid functional group. For biological samples, this may involve liquid-liquid extraction or solid-phase extraction.

-

Evaporate the solvent from the extracted sample to complete dryness under a gentle stream of nitrogen.

-

-

Reagent Preparation:

-

Prepare a 10 mM solution of this compound in dry acetonitrile.

-

Prepare a 5 mM solution of N,N-diisopropylethylamine (DIPEA) in dry acetonitrile.

-

-

Derivatization Reaction:

-

Reconstitute the dried sample extract in 100 µL of the this compound solution.

-

Add 100 µL of the DIPEA solution to the sample vial. Rationale: The base deprotonates the carboxylic acid to form the reactive carboxylate anion.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature for 30-60 minutes. For sterically hindered acids, gentle heating (e.g., 60 °C) may be required.[5]

-

-

Sample Finalization & Analysis:

-

Stop the reaction by adding 800 µL of the HPLC mobile phase (e.g., acetonitrile/water mixture). This dilutes the reagents and prepares the sample for injection.

-

Inject an appropriate volume (e.g., 10-20 µL) onto a reverse-phase HPLC column (e.g., C18).

-

Monitor the eluent using a UV detector set to the absorbance maximum of the 4-nitrobenzyl chromophore.

-

Table 1: Typical Derivatization Conditions & Performance

| Parameter | Condition/Value | Rationale & Notes |

|---|---|---|

| Analyte | Carboxylic Acids, Phenols, Thiols | Reagent reacts with acidic protons after deprotonation.[13][14][15] |

| Solvent | Acetonitrile (anhydrous) | Aprotic solvent that solubilizes reagents and does not interfere with the SN2 reaction. |

| Base | N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base prevents competition with the analyte.[5] |

| Reagent Ratio | 2-10 fold molar excess | Drives the reaction to completion.[5] |

| Temperature | Room Temperature (20-25 °C) | Sufficient for most carboxylic acids; mild conditions preserve analyte integrity. |

| Reaction Time | 5 - 60 minutes | Fast reaction kinetics. Sterically hindered analytes may require longer times.[5] |

| Detection | HPLC-UV (~270 nm) or LC-MS | The PNB group is a strong chromophore. The derivative can also be analyzed by mass spectrometry.[16] |

Application II: Protecting Group in Organic Synthesis

In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule.[17] The 4-nitrobenzyl group is an effective protecting group for carboxylic acids due to its stability across a wide range of reaction conditions.[1]

The Logic of a Protection Strategy: The core principle is a three-step process: (1) Protect the functional group, (2) Perform the desired chemical transformation on another part of the molecule, and (3) Deprotect to restore the original functional group.[17]

Caption: The protect-transform-deprotect workflow.

Table 2: Stability and Compatibility of 4-Nitrobenzyl Esters

| Stable To: | Labile To: | Rationale & Notes |

|---|---|---|

| Mild to moderate acidic conditions (e.g., TFA) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | The nitro group is readily reduced, which is the primary deprotection method. |

| Many oxidizing agents | Strong basic conditions (e.g., aq. NaOH, 75°C) | Can be cleaved under specific basic conditions, though generally stable to amine bases.[4] |

| Standard coupling reagents (e.g., DCC, EDC) | Photolysis (ortho-isomers only) | The para-isomer is stable to UV light, unlike the ortho-isomer.[7] |

| Grignard and organolithium reagents | Reducing agents like Na₂S₂O₄ | Sodium dithionite can also be used for reduction of the nitro group. |

This stability profile allows for a broad range of subsequent chemical modifications to be performed on the protected molecule, making the 4-nitrobenzyl group a reliable choice in complex synthetic pathways, such as in the creation of intermediates for carbapenem antibiotics like Imipenem.[3]

Conclusion

This compound is a powerful and versatile tool in the modern research laboratory. Its utility as a derivatizing agent provides a simple and robust solution for the sensitive quantification of chromophore-deficient analytes by HPLC. Simultaneously, its role as a stable, yet readily cleavable, protecting group for carboxylic acids makes it an essential component in the strategic design of complex organic syntheses. A thorough understanding of its reaction mechanisms, conditions, and cleavage strategies, as detailed in this guide, empowers researchers, chemists, and drug development professionals to leverage its full potential in advancing their scientific objectives.

References

- 1. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 2. sdiarticle4.com [sdiarticle4.com]

- 3. nbinno.com [nbinno.com]

- 4. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. research.rug.nl [research.rug.nl]

- 8. seas.upenn.edu [seas.upenn.edu]

- 9. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]

- 14. Nucleophilicity of phenolates in the reaction with p-nitrophenyl acetate in ethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. A KINETIC STUDY OF THE REACTION OF THIOLS WITH P-NITROPHENYL ACETATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lcms.cz [lcms.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Nitrobenzyl Bromoacetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-Nitrobenzyl bromoacetate, a key reagent in various synthetic and analytical applications, particularly within the realm of drug development and proteomics.

Chemical Properties

This compound is a versatile bifunctional molecule, incorporating a reactive bromoacetyl group and a nitrobenzyl moiety. Its chemical and physical properties are summarized in the table below, providing a quick reference for experimental design and application.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO₄ | [1] |

| Molecular Weight | 274.07 g/mol | [1] |

| Boiling Point | 105-106 °C at 5 mmHg | |

| Melting Point | Data not available for this compound. The related compound, 4-Nitrobenzyl bromide, has a melting point of 98-101 °C. | |

| CAS Number | 16869-24-2 | |

| SMILES String | O=C(OCC1=CC=C(--INVALID-LINK--=O)C=C1)CBr | |

| Solubility | Soluble in ethanol and benzene. |

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with a nitro group at the para position (position 4) and a bromoacetate group attached to a benzylic carbon.

Key Structural Features:

-

4-Nitrobenzyl Group: The electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzylic position.

-

Bromoacetate Group: The presence of the bromine atom makes the acetyl group an excellent leaving group, rendering the carbonyl carbon susceptible to nucleophilic attack and the adjacent methylene group prone to substitution reactions.

-

Ester Linkage: Connects the 4-nitrobenzyl alcohol moiety to the bromoacetic acid moiety.

Crystallographic studies have revealed that in the solid state, the acetate group is nearly planar. The dihedral angle between the acetate group and the aromatic ring is approximately 73.24°.[1] Intermolecular C-H···O interactions contribute to the stability of the crystal lattice.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-nitrobenzyl alcohol with bromoacetyl bromide.[1]

Materials:

-

4-Nitrobenzyl alcohol

-

Bromoacetyl bromide

-

Dichloromethane (DCM)

-

Pyridine

-

n-Hexane

-

Water

-

Methanol

Procedure:

-

Dissolve 4-nitrobenzyl alcohol (1.0 equivalent) in a mixture of dichloromethane and pyridine at 0-5 °C (273-278 K).[1]

-

Slowly add bromoacetyl bromide (1.05 equivalents) to the solution while maintaining the temperature.[1]

-

Allow the reaction to proceed at this temperature for a specified time, monitoring the progress by a suitable technique (e.g., TLC).

-

Upon completion, extract the product with n-hexane.[1]

-

Wash the organic layer with water to remove pyridine and other water-soluble impurities.[1]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.[1]

-

Recrystallize the crude product from dichloromethane or methanol to obtain pure this compound.[1]

Applications in Drug Development and Research

This compound serves as a valuable tool in several areas of drug development and biochemical research.

Protecting Group in Peptide Synthesis

The 4-nitrobenzyl group can be used as a photolabile protecting group for carboxylic acids in solid-phase peptide synthesis (SPPS). This allows for the selective deprotection of specific carboxyl groups under UV irradiation, enabling the synthesis of complex peptides and peptidomimetics.

Caption: Solid-Phase Peptide Synthesis Workflow.

Derivatizing Agent for Carboxylic Acids

This compound is employed as a derivatizing agent for carboxylic acids to enhance their detection in High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS). The 4-nitrobenzyl group provides a chromophore for UV detection and a site for efficient ionization in MS. The reaction involves the nucleophilic attack of the carboxylate on the electrophilic methylene carbon of the bromoacetate moiety.

Caption: Carboxylic Acid Derivatization Workflow.

Synthesis of β-Lactam Antibiotics

The bromoacetate functionality of this compound can be utilized in the synthesis of β-lactam antibiotics. The ester can be converted into a ketene which then undergoes a [2+2] cycloaddition with an imine (Staudinger synthesis) to form the β-lactam ring, a core structural motif in many antibiotics. The 4-nitrobenzyl group can serve as a protecting group for the carboxylic acid functionality during the synthesis and can be removed in later steps.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Nitrobenzyl bromoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Nitrobenzyl bromoacetate (PNB-BrAc), a valuable reagent in chemical and pharmaceutical research. This document details established experimental protocols, presents key quantitative data in a structured format, and includes a workflow diagram for clarity.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the esterification of 4-nitrobenzyl alcohol with bromoacetyl bromide. This reaction proceeds efficiently in the presence of a base, such as pyridine, to neutralize the hydrogen bromide byproduct.

Reaction Scheme:

4-Nitrobenzyl alcohol + Bromoacetyl bromide → this compound + Pyridinium hydrobromide

Reactants and Materials

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| 4-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14 | Starting Material |

| Bromoacetyl bromide | C₂H₂Br₂O | 201.85 | Acylating Agent |

| Pyridine | C₅H₅N | 79.10 | Base/Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| n-Hexane | C₆H₁₄ | 86.18 | Extraction Solvent |

Experimental Protocol: Synthesis

A detailed experimental procedure for the synthesis of this compound is as follows[1]:

-

In a flask, dissolve 1.53 g of p-nitrobenzyl alcohol in 30 ml of dichloromethane.

-

Add 15 ml of pyridine to the solution.

-

Cool the mixture to a temperature between 273-278 K (0-5 °C) using an ice bath.

-

Slowly add 2.01 g of bromoacetyl bromide to the cooled solution with stirring.

-

Allow the reaction to proceed at this temperature, monitoring the progress by a suitable method (e.g., Thin Layer Chromatography).

-

Upon completion, extract the crude product with n-hexane.

-

Wash the organic layer with water to remove pyridine hydrobromide and any remaining pyridine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure (in vacuo) to yield the crude this compound.

The reported yield for this specific protocol is 0.503 g.[1]

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. The most common methods are recrystallization and column chromatography.

Experimental Protocol: Recrystallization

Recrystallization is an effective technique for purifying solid compounds.

-

Dissolve the crude this compound in a minimum amount of hot dichloromethane.[1]

-

Alternatively, methanol can be used as the recrystallization solvent.[1]

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Experimental Protocol: Column Chromatography

For higher purity or separation from closely related impurities, silica gel column chromatography is recommended.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pour the slurry into a chromatography column to pack it.

-

Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.

-

Elute the column with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol [1] |

| Appearance | Solid |

| Melting Point | 48-50 °C |

Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (AA'BB' system): ~8.2 ppm (d, 2H) and ~7.5 ppm (d, 2H). Benzylic protons (-CH₂-O): ~5.3 ppm (s, 2H). Acetate protons (-CH₂-Br): ~4.0 ppm (s, 2H). |

| ¹³C NMR | Carbonyl carbon (C=O): ~165-170 ppm. Aromatic carbons: ~124-148 ppm. Benzylic carbon (-CH₂-O): ~65-70 ppm. Acetate carbon (-CH₂-Br): ~25-30 ppm. |

| IR (Infrared) | Strong C=O stretch: ~1730-1750 cm⁻¹. N-O stretching (nitro group): ~1520 cm⁻¹ (asymmetric) and ~1345 cm⁻¹ (symmetric). C-O stretch: ~1200-1250 cm⁻¹. C-Br stretch: ~600-700 cm⁻¹. |

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Nitrobenzyl bromoacetate as a Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzyl bromoacetate is a pivotal derivatizing agent employed extensively in analytical chemistry, particularly for the sensitive detection of carboxylic acids by High-Performance Liquid Chromatography (HPLC). This technical guide elucidates the core mechanism of action of this compound, detailing the underlying chemical principles, reaction kinetics, and optimized experimental protocols. The incorporation of the 4-nitrobenzyl chromophore onto target analytes significantly enhances their ultraviolet (UV) absorbance, thereby enabling low-level detection. This document provides a comprehensive overview for researchers, scientists, and drug development professionals to effectively utilize this reagent in their analytical workflows.

Introduction

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for analysis.[1] For carboxylic acids, which often lack a strong chromophore, derivatization is essential for achieving high sensitivity in UV-based HPLC detection. This compound has emerged as a preferred reagent for this purpose due to its reactivity and the strong UV-absorbing properties of its derivatives. The 4-nitrobenzyl group, once attached to the carboxylic acid, acts as a potent chromophore, typically exhibiting strong absorbance around 254 nm, a common wavelength for HPLC-UV detectors.

Core Mechanism of Action

The derivatization of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction, specifically an S(_N)2 (bimolecular nucleophilic substitution) mechanism. The key steps involved are:

-

Formation of the Nucleophile: The carboxylic acid (R-COOH) is first deprotonated by a base to form a carboxylate anion (R-COO⁻). This anion is a potent nucleophile. The choice of base is critical to ensure complete deprotonation without causing side reactions. Common bases include tertiary amines like triethylamine or diisopropylethylamine.

-

Nucleophilic Attack: The carboxylate anion then attacks the electrophilic benzylic carbon of this compound. This carbon is rendered particularly electrophilic by the electron-withdrawing effects of the adjacent bromine atom and the nitro group on the benzene ring.

-

Displacement of the Leaving Group: The attack by the carboxylate anion leads to the displacement of the bromide ion (Br⁻), which is a good leaving group. This concerted step results in the formation of a stable 4-nitrobenzyl ester derivative of the carboxylic acid.

The overall reaction is illustrated below:

R-COOH + Base → R-COO⁻ + Base-H⁺ R-COO⁻ + O₂N-C₆H₄-CH₂Br → O₂N-C₆H₄-CH₂-O-CO-R + Br⁻

The S(_N)2 nature of this reaction implies a stereospecific inversion of configuration if the benzylic carbon were chiral, although in this case, it is not. The reaction rate is dependent on the concentration of both the carboxylate anion and this compound.

Role of Phase-Transfer Catalysts

In many applications, particularly when dealing with biological samples or when the carboxylate salt has poor solubility in the organic solvent used for the derivatization reaction, a phase-transfer catalyst (PTC) is employed. Crown ethers, such as 18-crown-6, are highly effective PTCs for this purpose.

The mechanism of phase-transfer catalysis in this context involves:

-

Complexation: The crown ether, being soluble in the organic phase, migrates to the aqueous/organic interface. Here, it selectively complexes the cation (e.g., K⁺ from a potassium carboxylate salt) within its hydrophilic cavity.

-

Ion-Pair Extraction: The exterior of the crown ether-cation complex is lipophilic, which allows it to transport the complexed cation, along with its carboxylate counter-ion, from the aqueous phase into the organic phase.

-

Reaction in the Organic Phase: Once in the organic phase, the "naked" carboxylate anion is highly reactive and readily participates in the S(_N)2 reaction with this compound.

-

Catalyst Regeneration: After the reaction, the crown ether releases the cation and returns to the interface to repeat the cycle.

This process dramatically increases the reaction rate by bringing the reactants together in a single phase.

Quantitative Data

The efficiency of the derivatization reaction is influenced by several factors, including the nature of the carboxylic acid, the reaction conditions, and the presence of catalysts.

| Parameter | Value/Condition | Analyte(s) | Reference |

| Reaction Time | 30 - 60 minutes | Fatty Acids | [2] |

| Reaction Temperature | 60 - 80 °C | Fatty Acids | [2] |

| Molar Ratio (Reagent:Analyte) | >10:1 | Carboxylic Acids | |

| Optimal pH | Weakly basic (pH 8-9) | Carboxylic Acids | |

| UV λmax of Derivative | ~254 nm | Phenacyl Esters | [1] |

| Molar Absorptivity (ε) | ~1.5 x 10⁴ M⁻¹cm⁻¹ | p-Nitrophenolate | [3] |

| Typical Yield | >90% | Carboxylic Acids | |

| Stability of Ester | Stable under neutral and acidic conditions | p-Nitrobenzyl esters |

Note: The molar absorptivity can vary depending on the specific carboxylic acid and the solvent used.

Experimental Protocols

General Derivatization Protocol for Fatty Acids

This protocol is a generalized procedure based on common practices for derivatizing fatty acids with reagents like this compound for HPLC analysis.

-

Sample Preparation:

-

For free fatty acids, dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).

-

For esterified fatty acids (e.g., triglycerides), perform a saponification step by heating with an alcoholic solution of a strong base (e.g., 0.5 M KOH in methanol) at 60-70°C for 30-60 minutes. Cool the mixture and acidify to a pH of ~3 with HCl to protonate the fatty acids. Extract the free fatty acids into an organic solvent like hexane or diethyl ether. Evaporate the solvent to dryness.

-

-

Derivatization Reaction:

-

To the dried fatty acid residue, add a solution of this compound in a suitable solvent (e.g., acetonitrile). A significant molar excess of the derivatizing agent is recommended (e.g., 10-fold).

-

Add a base, such as triethylamine or diisopropylethylamine, to catalyze the reaction. The amount of base should be sufficient to deprotonate the carboxylic acids.

-

If using a phase-transfer catalyst, add a catalytic amount of 18-crown-6 ether.

-

Seal the reaction vessel and heat at 60-80°C for 30-60 minutes.

-

-

Work-up:

-

After cooling to room temperature, the reaction mixture can often be directly injected into the HPLC system.

-

Alternatively, to remove excess reagents, the mixture can be evaporated to dryness and the residue redissolved in the HPLC mobile phase. A solid-phase extraction (SPE) step may be employed for further cleanup if necessary.

-

-

HPLC Analysis:

-

Inject an appropriate volume of the derivatized sample into the HPLC system.

-

Separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water, often with a gradient elution.

-

Detection is performed using a UV detector set at approximately 254 nm.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: S(_N)2 mechanism of this compound derivatization.

Caption: General experimental workflow for carboxylic acid analysis.

Conclusion

This compound is a highly effective derivatizing agent for the sensitive and quantitative analysis of carboxylic acids by HPLC. Its mechanism of action, centered on a robust S(_N)2 reaction, is well-understood and can be optimized through the judicious use of catalysts and appropriate reaction conditions. The formation of stable 4-nitrobenzyl esters with strong UV absorbance provides a reliable method for the analysis of a wide range of carboxylic acids in various complex matrices, making it an invaluable tool for researchers in the fields of analytical chemistry, biochemistry, and pharmaceutical development.

References

The Role of 4-Nitrobenzyl Bromoacetate as a Protecting Group in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. Among the diverse arsenal of protecting groups for carboxylic acids, phenols, and other nucleophilic functional groups, the 4-nitrobenzyl (p-nitrobenzyl, PNB) group, often introduced using reagents like 4-nitrobenzyl bromoacetate, offers a unique combination of stability and versatile cleavage options. This technical guide provides a comprehensive overview of the application of the 4-nitrobenzyl protecting group, with a focus on its introduction via this compound, detailed deprotection protocols, quantitative data, and underlying reaction mechanisms.

Introduction to the 4-Nitrobenzyl Protecting Group

The 4-nitrobenzyl group serves as a robust protecting group for a variety of functional groups, including carboxylic acids (forming PNB esters), phenols and alcohols (forming PNB ethers), amines, and thiols.[1] Its stability is comparable to the simple benzyl group under many conditions, but the presence of the electron-withdrawing nitro group at the para position significantly modifies its reactivity, allowing for selective deprotection under conditions that leave other protecting groups, such as the benzyl or tert-butyl groups, intact.

The reagent this compound (PNB-BrAc) is a highly reactive alkylating agent, facilitating the efficient protection of carboxylic acids and phenols under mild basic conditions.

Key Advantages of the PNB Group:

-

Stability: Resistant to acidic conditions used for the removal of Boc groups.[2]

-

Orthogonality: Can be removed under conditions that do not affect many other common protecting groups.

-

Versatile Cleavage: Deprotection can be achieved through several distinct methods, including reduction, photolysis, and basic hydrolysis.[1]

-

Crystalline Derivatives: PNB-protected compounds are often crystalline, facilitating purification.

Protection of Functional Groups

The introduction of the 4-nitrobenzyl group can be efficiently achieved by reacting the corresponding nucleophile (e.g., a carboxylate or phenoxide) with a 4-nitrobenzyl halide. This compound is a particularly effective reagent for the esterification of carboxylic acids.

Experimental Protocol: Protection of a Carboxylic Acid

This protocol describes a general procedure for the esterification of a carboxylic acid using this compound in the presence of a non-nucleophilic base.

Materials:

-

Carboxylic acid

-

This compound

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv).

-

Stir the mixture at room temperature for 10-15 minutes to form the carboxylate salt.

-

Add a solution of this compound (1.1 equiv) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-nitrobenzyl ester.

Experimental Protocol: Protection of a Phenol

This protocol outlines a general method for the protection of a phenolic hydroxyl group as a 4-nitrobenzyl ether using 4-nitrobenzyl bromide (a related and commonly used reagent).

Materials:

-

Phenol

-

4-Nitrobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or DMF

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the phenol (1.0 equiv) in acetone, add potassium carbonate (2.0 equiv).

-

Add 4-nitrobenzyl bromide (1.2 equiv) to the suspension.

-

Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield the 4-nitrobenzyl ether.[3]

Deprotection Methodologies

The versatility of the 4-nitrobenzyl protecting group stems from the multiple pathways available for its cleavage.

Reductive Cleavage

The most common method for PNB group removal involves the reduction of the nitro group to an amine, which then facilitates the cleavage of the benzylic C-O bond.

This method is widely used for the deprotection of benzyl-type groups. For PNB esters, the nitro group is typically reduced first, followed by hydrogenolysis of the resulting p-aminobenzyl ester.

Experimental Protocol:

-

Dissolve the 4-nitrobenzyl-protected compound (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the substrate).

-

Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.

Reduction with metals like tin(II) chloride or the use of sodium dithionite offers a milder alternative to catalytic hydrogenation and is compatible with functional groups that are sensitive to hydrogenolysis.[4]

Experimental Protocol (using SnCl₂):

-

Dissolve the 4-nitrobenzyl-protected compound (1.0 equiv) in a solvent mixture such as DMF, phenol, and acetic acid.[4]

-

Add tin(II) chloride (SnCl₂) (3-5 equiv) to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, dilute the mixture with water and adjust the pH to be basic with an aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product as necessary.

Experimental Protocol (using Na₂S₂O₄):

-

Dissolve the 4-nitrobenzyl ester (1.0 equiv) in a mixture of acetonitrile and water.

-

Add sodium dithionite (Na₂S₂O₄) (4.0 equiv) and sodium carbonate (Na₂CO₃) (4.0 equiv).

-

Heat the mixture to 40°C and stir until the layers become homogeneous, then continue stirring at room temperature for 1 hour.[5]

-

Acidify the reaction mixture and extract with an organic solvent.

-

Work up the organic phase to isolate the deprotected carboxylic acid.

Photolytic Cleavage

The ortho-nitrobenzyl group is a well-known photolabile protecting group. While 4-nitrobenzyl derivatives are also photosensitive, they are generally less commonly used for this purpose than their ortho counterparts. The cleavage proceeds via an intramolecular hydrogen abstraction by the excited nitro group.[6]

General Procedure:

-

Dissolve the 4-nitrobenzyl-protected compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Irradiate the solution with UV light, typically at a wavelength between 300-365 nm.

-

The reaction time can vary from minutes to several hours depending on the substrate and reaction scale.

-

Monitor the deprotection by TLC or HPLC.

-

After completion, remove the solvent and purify the product to separate it from the 4-nitrosobenzaldehyde byproduct.

Basic Hydrolysis

A recently developed method allows for the cleavage of o- and p-nitrobenzyl groups from amides, lactams, and ethers under basic conditions, presumably through an oxidative mechanism.[7]

Experimental Protocol:

-

To the 4-nitrobenzyl-protected substrate (1.0 equiv), add a 1:1 mixture of methanol and 20% aqueous sodium hydroxide.[7]

-

Heat the reaction mixture to 75°C and stir for 1.5 to 32 hours, depending on the substrate.[7]

-

Monitor the reaction by TLC.

-

After cooling, extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.[7]

Quantitative Data

The efficiency of deprotection of the 4-nitrobenzyl group is substrate and method-dependent. The following tables summarize available quantitative data for various deprotection reactions.

| Substrate Type | Protecting Group | Deprotection Conditions | Time (h) | Yield (%) | Reference |

| Oxindole (lactam) | p-nitrobenzyl | 20% aq. NaOH, MeOH, 75°C | 1.5 | 63 | [7] |

| Amide | p-nitrobenzyl | 20% aq. NaOH, MeOH, 75°C | 20 | 51 | [7] |

| Lactam | p-nitrobenzyl | 20% aq. NaOH, MeOH, 75°C | 10.5 | 56 | [7] |

| Urea | p-nitrobenzyl | 20% aq. NaOH, MeOH, 75°C | 10.5 | 73 | [7] |

| Aniline | p-nitrobenzyl | 20% aq. NaOH, MeOH, 75°C | 2 | 65 | [7] |

| Phenyl ethyl ether | p-nitrobenzyl | 20% aq. NaOH, MeOH, 75°C | 32 | 58 | [7] |

| Benzyl ether | p-nitrobenzyl | 20% aq. NaOH, MeOH, 75°C | 26 | 55 | [7] |

Reaction Mechanisms and Signaling Pathways

The diverse deprotection methods for the 4-nitrobenzyl group proceed through distinct mechanistic pathways.

Reductive Cleavage Mechanism

The reductive cleavage of a 4-nitrobenzyl ether involves the initial reduction of the nitro group to an amino group. This is followed by the elimination of the alcohol or phenol, driven by the formation of a stable p-quinone methide imine intermediate, which then polymerizes or is trapped.

Caption: Reductive cleavage of a 4-nitrobenzyl ether.

Catalytic Hydrogenation Mechanism

In catalytic hydrogenation, the 4-nitrobenzyl-protected substrate adsorbs to the surface of the palladium catalyst. Hydrogen also adsorbs and is cleaved into hydrogen atoms. The nitro group is first reduced to an amine, followed by the hydrogenolysis of the C-O bond at the benzylic position, releasing the deprotected molecule and p-toluidine.

References

- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 3. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uakron.edu [uakron.edu]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 7. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Nitrobenzyl Bromoacetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 4-Nitrobenzyl bromoacetate (PNBBA) in common organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document compiles available data, outlines experimental methodologies for solubility determination, and presents a typical workflow for its synthesis and purification.

Executive Summary

This compound is a bifunctional organic compound utilized in chemical synthesis, particularly as a derivatizing agent and a building block in the development of novel chemical entities. Its solubility is a critical parameter for its effective use in reaction media, purification processes, and various analytical techniques. This guide offers a qualitative and estimated quantitative solubility profile, alongside a standardized experimental protocol for precise determination.

Solubility of this compound

Structurally similar compounds, such as bromoacetates and nitrobenzyl esters, generally exhibit solubility in a range of common organic solvents. For instance, 2-bromoethyl acetate is soluble in ethanol, ether, and acetone[2], and ethyl 4-nitrobenzoate is soluble in ethanol, acetone, and chloroform[3]. Based on these analogs, the following table provides an estimated solubility profile for this compound.

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Chemical Formula | Polarity Index | Estimated Solubility |

| Alcohols | Methanol | CH₃OH | 5.1 | Soluble |

| Ethanol | C₂H₅OH | 4.3 | Soluble | |

| Halogenated | Dichloromethane | CH₂Cl₂ | 3.1 | Soluble |

| Chloroform | CHCl₃ | 4.1 | Soluble | |

| Ketones | Acetone | C₃H₆O | 5.1 | Soluble |

| Esters | Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble |

| Ethers | Diethyl Ether | C₄H₁₀O | 2.8 | Sparingly Soluble |

| Hydrocarbons | Hexane | C₆H₁₄ | 0.1 | Insoluble |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble |

Note: "Soluble" implies a solubility of >3 g/100 mL, "Sparingly Soluble" between 0.1 and 3 g/100 mL, and "Insoluble" <0.1 g/100 mL. These are estimations and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is recommended. The following gravimetric method, based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solid, is a reliable approach.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of crystalline this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed collection vial to remove any undissolved solid.

-

Solvent Evaporation: Weigh the collection vial with the filtrate. Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 50-60 °C under vacuum).

-

Mass Determination: Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in grams per 100 mL or moles per liter of the solvent.

Synthesis and Purification Workflow

This compound is typically synthesized via the esterification of 4-nitrobenzyl alcohol with bromoacetyl bromide or bromoacetic acid. The following diagram illustrates a general workflow for its synthesis and subsequent purification.

Application in Drug Discovery and Development

As an alkylating agent, this compound can be employed in drug discovery as a tool for covalently modifying biological macromolecules, such as proteins. The bromoacetyl group is reactive towards nucleophilic residues like cysteine, allowing for the formation of stable thioether linkages. This property can be exploited for target identification, validation, and the development of covalent inhibitors.

The following diagram illustrates a conceptual workflow for the use of an alkylating agent like this compound in a chemoproteomics study for target identification.

Conclusion

While precise quantitative solubility data for this compound remains to be exhaustively documented, its structural characteristics and qualitative observations from synthetic chemistry provide a strong basis for estimating its solubility in common organic solvents. For applications requiring exact concentrations, the provided experimental protocol offers a robust method for determination. The illustrative workflows for synthesis and application in drug discovery highlight the practical relevance of understanding the properties of this versatile compound. Further experimental investigation is encouraged to establish a comprehensive and quantitative solubility profile.

References

Spectroscopic Characterization of 4-Nitrobenzyl Bromoacetate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 4-nitrobenzyl bromoacetate (C₉H₈BrNO₄), a crucial reagent in organic synthesis, particularly for the introduction of a photolabile protecting group. Understanding its spectroscopic signature is paramount for confirming its identity, purity, and stability. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in fundamental chemical principles and comparative analysis with related structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a well-defined structure amenable to thorough spectroscopic investigation. The molecule incorporates a para-substituted aromatic ring, an ester functional group, and an alkyl bromide. Each of these features gives rise to characteristic signals in different spectroscopic techniques, allowing for unambiguous identification.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the alpha-bromo methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.25 | Doublet | 2H | Ar-H (ortho to NO₂) | The strong electron-withdrawing nitro group deshields the ortho protons significantly, shifting them downfield. |

| ~7.60 | Doublet | 2H | Ar-H (meta to NO₂) | These protons are less affected by the nitro group and appear at a relatively upfield position compared to the ortho protons. |

| ~5.40 | Singlet | 2H | -O-CH₂-Ar | The electronegative oxygen of the ester and the aromatic ring deshield this methylene group. |

| ~4.00 | Singlet | 2H | Br-CH₂-C=O | The electronegative bromine and the carbonyl group deshield these protons. |

Note: Predicted chemical shifts are based on the analysis of similar compounds such as 4-nitrobenzyl bromide and general substituent effects.[1]

The simplicity of the spectrum, with two doublets in the aromatic region, is indicative of a para-substituted benzene ring. The two singlets in the aliphatic region correspond to the two methylene groups, which do not have any adjacent protons to couple with.

Caption: Distinct proton environments in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | The carbonyl carbon of the ester group is highly deshielded. |

| ~148 | Ar-C (para to CH₂O) | The carbon attached to the nitro group is significantly deshielded. |

| ~142 | Ar-C (ipso to CH₂O) | The carbon attached to the benzylic methylene group. |

| ~129 | Ar-CH (meta to NO₂) | Aromatic carbons ortho to the ester-linked methylene group. |

| ~124 | Ar-CH (ortho to NO₂) | Aromatic carbons meta to the ester-linked methylene group. |

| ~67 | -O-CH₂-Ar | The benzylic carbon is deshielded by the adjacent oxygen and aromatic ring. |

| ~25 | Br-CH₂-C=O | The carbon attached to the bromine is deshielded. |

Note: Predicted chemical shifts are based on data from analogous compounds like 4-nitrobenzyl bromide and established substituent effects on aromatic systems.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the nitro group, the ester group, and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |

| ~1735 | Strong | C=O stretch (ester) | The strong absorption is due to the large change in dipole moment during the vibration of the carbonyl group. |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |

| ~1520 | Strong | Asymmetric NO₂ stretch | A characteristic and intense band for nitro compounds. |

| ~1345 | Strong | Symmetric NO₂ stretch | Another strong, characteristic band for nitro compounds. |

| ~1250 | Strong | C-O stretch (ester) | Stretching vibration of the ester C-O bond. |

| ~850 | Strong | p-substituted C-H bend | Out-of-plane bending vibration characteristic of para-disubstituted benzene rings. |

| ~650 | Medium | C-Br stretch | The carbon-bromine stretching vibration appears in the fingerprint region. |

Note: Predicted absorption frequencies are based on typical ranges for these functional groups and data from similar molecules like 4-nitrobenzyl bromide.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 274.07 g/mol ), the mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.[4]

| m/z | Ion | Rationale |

| 273/275 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). |

| 152 | [O₂NC₆H₄CH₂O]⁺ | Loss of the bromoacetyl group. |

| 136 | [O₂NC₆H₄CH₂]⁺ | Cleavage of the ester C-O bond. This is often a prominent peak. |

| 121/123 | [BrCH₂CO]⁺ | Bromoacetyl cation. |

| 106 | [C₆H₄CH₂]⁺ | Loss of the nitro group from the 4-nitrobenzyl cation. |

| 90 | [C₆H₄O]⁺ | Further fragmentation. |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled]; edge [color="#4285F4"];M [label="[C₉H₈BrNO₄]⁺\nm/z = 273/275"]; F1 [label="[O₂NC₆H₄CH₂]⁺\nm/z = 136"]; F2 [label="[BrCH₂CO]⁺\nm/z = 121/123"]; F3 [label="[C₇H₆O]⁺\nm/z = 106"];

M -> F1 [label="- BrCH₂COO•"]; M -> F2 [label="- •OCH₂C₆H₄NO₂"]; F1 -> F3 [label="- NO₂"]; }

Caption: Predicted major fragmentation pathway of this compound.

Experimental Protocol: Synthesis

A common method for the preparation of this compound involves the esterification of 4-nitrobenzyl alcohol with bromoacetyl bromide.[5]

Procedure:

-

Dissolve 4-nitrobenzyl alcohol in a suitable solvent such as dichloromethane in the presence of a base like pyridine.

-

Cool the solution in an ice bath (0-5 °C).

-

Add bromoacetyl bromide dropwise to the cooled solution with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain pure this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The predicted spectroscopic data, based on established chemical principles and comparison with closely related compounds, offers a reliable reference for researchers. The ¹H NMR spectrum confirms the substitution pattern and the presence of the two distinct methylene groups. The ¹³C NMR spectrum corroborates the carbon framework. The IR spectrum clearly identifies the key functional groups, particularly the nitro and ester moieties. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation behavior. This multi-faceted spectroscopic approach ensures the unambiguous identification and quality assessment of this compound for its application in scientific research.

References

- 1. 4-Nitrobenzyl bromide(100-11-8) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Nitrobenzyl bromide(100-11-8) 13C NMR [m.chemicalbook.com]

- 3. 4-Nitrobenzyl bromide(100-11-8) IR Spectrum [chemicalbook.com]

- 4. PubChemLite - this compound (C9H8BrNO4) [pubchemlite.lcsb.uni.lu]

- 5. 4-Nitrobenzyl 2-bromoacetate - PMC [pmc.ncbi.nlm.nih.gov]

The Photolabile Nature of 4-Nitrobenzyl Protecting Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-nitrobenzyl group is a valuable photolabile protecting group (PPG) in organic synthesis and the development of photoresponsive materials and therapeutics. Its ability to be cleaved with light offers precise spatiotemporal control over the release of active molecules, a critical feature in fields ranging from drug delivery to cell signaling. This guide provides a comprehensive overview of the core photolabile properties of 4-nitrobenzyl protecting groups, including their mechanism of photolysis, quantitative photochemical data, and detailed experimental protocols.

Core Principles of 4-Nitrobenzyl Photochemistry

The photolabile nature of the 4-nitrobenzyl group, while often compared to its more commonly studied ortho isomer (2-nitrobenzyl), exhibits distinct mechanistic features. While 2-nitrobenzyl compounds primarily undergo a Norrish Type II intramolecular rearrangement, the photochemistry of 4-nitrobenzyl derivatives in aqueous solutions is characterized by a photoredox mechanism. This process involves the transfer of an electron from the excited nitroaromatic moiety to the benzylic position, leading to cleavage of the protected group.

The efficiency of this photodeprotection is influenced by several factors, including the nature of the solvent, the pH of the medium, and the specific functional group being protected. For instance, the quantum yield of photolysis for 4-nitrobenzyl alcohol in aqueous solution is significantly enhanced in basic conditions.

Quantitative Photochemical Data

The efficiency of a photolabile protecting group is quantified by its photophysical and photochemical parameters. Below is a summary of available data for 4-nitrobenzyl derivatives. It is important to note that quantitative data for 4-nitrobenzyl PPGs is less abundant in the literature compared to their 2-nitrobenzyl counterparts.

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference |

| 4-Nitrobenzyl alcohol | 254 | ~0.05 | pH 14 (aq. NaOH) | [1] |

| 4-Nitrobenzyl alcohol | 254 | Varies with pH | Aqueous solution | [1] |

| 4-Nitrobenzyl ethers | >300 | Low | Aqueous solution, pH 0-11 | [2] |

| 4-Nitrobenzyl ethers | >300 | ~0.05 | pH 14 (aq. NaOH) | [2] |

Note: The quantum yields for 4-nitrobenzyl compounds are generally lower than those observed for many 2-nitrobenzyl derivatives, which can have quantum yields approaching unity for certain substrates.[3]

Experimental Protocols

Detailed experimental protocols for the photodeprotection of substrates using 4-nitrobenzyl groups are not as standardized as those for 2-nitrobenzyl analogues. However, based on the available literature, a general protocol can be adapted. The following are illustrative protocols for the synthesis of a 4-nitrobenzyl protected compound and its subsequent photodeprotection.

Synthesis of a 4-Nitrobenzyl Protected Substrate (General Procedure)

This protocol describes the protection of an alcohol using 4-nitrobenzyl bromide.

Materials:

-

Alcohol substrate

-

4-Nitrobenzyl bromide

-

Sodium hydride (NaH) or a non-nucleophilic base (e.g., DBU)

-

Anhydrous solvent (e.g., THF, DMF)

-

Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Dissolve the alcohol substrate in the anhydrous solvent under an inert atmosphere.

-

Add sodium hydride (or other base) portion-wise at 0 °C and stir for 30 minutes to form the alkoxide.

-

Add a solution of 4-nitrobenzyl bromide in the anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Photodeprotection of a 4-Nitrobenzyl Protected Substrate (Adapted Protocol)

This protocol is adapted from general procedures for photolabile protecting groups and the specific findings for 4-nitrobenzyl alcohol photolysis.[1][4]

Materials:

-

4-Nitrobenzyl protected substrate

-

Solvent (e.g., aqueous buffer for biological applications, or organic solvent like methanol or acetonitrile)

-

Photochemical reactor or a UV lamp with a specific wavelength output (e.g., 254 nm or a broader spectrum UV source)

-

Quartz or borosilicate glass reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve the 4-nitrobenzyl protected compound in the chosen solvent in the reaction vessel. The concentration should be optimized to ensure efficient light penetration.

-

For aqueous reactions where base catalysis is desired, adjust the pH of the solution accordingly.[1]

-

Place the reaction vessel in the photochemical reactor or at a fixed distance from the UV lamp. Ensure the setup is in a well-ventilated area or a fume hood, as volatile byproducts may be generated.

-

Irradiate the solution with stirring for a predetermined time. The reaction progress can be monitored by TLC, HPLC, or NMR spectroscopy by taking aliquots at different time points.[5]

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the deprotected product from the photolytic byproducts (e.g., 4-nitrosobenzaldehyde) using appropriate techniques such as column chromatography or crystallization.

Application in Controlling Signaling Pathways

Photolabile protecting groups are powerful tools for studying dynamic biological processes, such as cell signaling, by allowing the controlled release of bioactive molecules. "Caged" compounds, which are inactive molecules that release an active agent upon photolysis, are instrumental in this field. While specific and detailed examples of 4-nitrobenzyl caged compounds in signaling pathways are less common in the literature than their 2-nitrobenzyl counterparts, the principle remains the same.

The following diagram illustrates a general workflow for using a caged compound to study a kinase signaling pathway. In this example, a 4-nitrobenzyl group could be used to cage a kinase inhibitor.

Caption: A generalized workflow for investigating kinase signaling using a 4-nitrobenzyl-caged inhibitor.

In this hypothetical workflow, a kinase inhibitor is rendered inactive by the attachment of a 4-nitrobenzyl group. This "caged" inhibitor is introduced into a cellular system. Upon stimulation of the signaling pathway, a pulse of UV light is applied to a specific region of interest, causing the photolytic cleavage of the 4-nitrobenzyl group and the release of the active inhibitor. This allows researchers to study the immediate downstream effects of kinase inhibition with high temporal and spatial resolution.

Conclusion

The 4-nitrobenzyl protecting group, while less studied than its 2-nitrobenzyl isomer, offers a valuable tool for photocontrolled release, particularly in aqueous environments where its photoredox mechanism can be exploited. While its quantum yields are generally lower, its distinct photochemical properties provide an alternative to the more traditional photolabile groups. Further research into the photophysical properties and applications of 4-nitrobenzyl derivatives will undoubtedly expand their utility in the fields of chemical synthesis, materials science, and drug development. The provided data and protocols serve as a foundational guide for researchers looking to incorporate this versatile photolabile protecting group into their work.

References

A Comprehensive Guide to UV-Active Derivatization Reagents for High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of UV-active derivatization in HPLC. Derivatization is a chemical modification process used to enhance the detectability of analytes that lack a significant UV chromophore, a common challenge in pharmaceutical and biomedical analysis.[1][2][3][4][5] By introducing a UV-absorbing moiety to the target molecule, this technique significantly improves sensitivity and selectivity, enabling accurate quantification of otherwise undetectable compounds.[1][3][4]

The "Why" of Derivatization in HPLC

In HPLC, many compounds of interest, such as aliphatic amines, carboxylic acids, and alcohols, do not possess the necessary chemical structures to absorb UV light, making them effectively invisible to the most common HPLC detector, the UV-Vis detector.[2][6] Derivatization addresses this by chemically modifying the analyte to attach a "tag" or chromophore, a molecule that strongly absorbs UV radiation.[1][3][4] This process not only enhances detection but can also improve the chromatographic properties of the analyte.[7]

Strategic Approaches: Pre-Column vs. Post-Column Derivatization

The timing of the derivatization reaction relative to the chromatographic separation defines two distinct strategies: pre-column and post-column derivatization.[7][8]

Pre-Column Derivatization: In this approach, the analyte is chemically modified before it is injected into the HPLC system.[7][8]

-

Advantages:

-

Disadvantages:

Post-Column Derivatization: Here, the derivatization reaction occurs after the analyte has been separated by the HPLC column but before it reaches the detector.[7][8]

-

Advantages:

-

Eliminates the issue of multiple derivative products for a single analyte.

-

Easier to automate and often requires less manual sample handling.[8]

-

Derivatives only need to be stable for the short time it takes to travel from the reaction coil to the detector.[8]

-

Reagent-related peaks are typically not observed.[8]

-

-

Disadvantages:

-

Requires additional hardware, such as a reagent pump and a reaction coil, which can increase the complexity of the instrument.[7][8]

-

The reaction must be rapid and complete in a short amount of time.[8]

-

The added volume of the reaction coil can lead to peak broadening and a loss of chromatographic resolution.[8]

-

Often requires larger quantities of the derivatizing reagent.[8]

-

The choice between pre- and post-column derivatization depends on the specific analyte, the complexity of the sample matrix, and the available instrumentation.

Key UV-Active Derivatization Reagents

A variety of reagents are available for UV derivatization, each targeting specific functional groups. The selection of the appropriate reagent is critical for a successful analysis.

| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Typical λmax of Derivative (nm) |

| 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary and Secondary Amines, Phenols | ~360 |

| Benzoyl Chloride | Primary and Secondary Amines, Phenols, Alcohols | ~230-280 | |

| Phenyl Isocyanate | Primary and Secondary Amines, Alcohols | ~240 | |

| 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride | DABS-Cl | Primary and Secondary Amines, Phenols | ~436 |

| Dansyl Chloride | DNS-Cl | Primary and Secondary Amines, Phenols | ~254 or ~340 |

| 2,4-Dinitrophenylhydrazine | DNPH | Aldehydes, Ketones | ~360 |

| 1-Naphthoyl Chloride | Primary and Secondary Amines, Phenols, Alcohols | ~280 | |

| Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and Secondary Amines | ~248 |

Experimental Protocols: A General Overview

While specific protocols vary depending on the chosen reagent and analyte, the following provides a general framework for pre-column and post-column derivatization.

General Pre-Column Derivatization Protocol

-

Sample Preparation: The sample containing the analyte of interest is dissolved in a suitable solvent.

-

pH Adjustment: The pH of the sample solution is adjusted with a buffer to optimize the reaction conditions. For many reactions involving amines, a basic pH is required.

-

Reagent Addition: The derivatizing reagent, dissolved in an appropriate solvent, is added to the sample solution.

-

Reaction: The mixture is incubated at a specific temperature for a defined period to ensure the reaction goes to completion. This can range from minutes to hours.

-

Quenching: The reaction is stopped, often by adding a quenching reagent or by changing the pH.

-

Extraction/Cleanup (Optional): Excess reagent and byproducts may be removed by liquid-liquid extraction or solid-phase extraction to prevent interference in the HPLC analysis.

-

Injection: The derivatized sample is then injected into the HPLC system.

General Post-Column Derivatization Protocol

-

HPLC Separation: The underivatized sample is injected into the HPLC system and the components are separated on the analytical column.

-

Reagent Introduction: As the eluent from the column travels towards the detector, the derivatizing reagent is continuously pumped and mixed with the eluent in a T-piece.

-

Reaction Coil: The mixture then flows through a reaction coil, which is often heated to accelerate the reaction. The length and internal diameter of the coil are optimized to provide sufficient reaction time without excessive peak broadening.

-

Detection: The derivatized analyte then passes through the UV detector for quantification.

Visualizing the Workflow and Decision-Making Process

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a general experimental workflow for HPLC derivatization and a logical decision-making tree for selecting a derivatization strategy.

Caption: General experimental workflows for pre-column and post-column HPLC derivatization.

Caption: Decision tree for selecting a suitable HPLC derivatization strategy.

Conclusion

UV-active derivatization is a powerful and indispensable tool in the analytical chemist's arsenal, enabling the sensitive and selective analysis of a wide range of compounds that would otherwise be challenging to detect. By carefully selecting the appropriate derivatization reagent and strategy—be it pre-column or post-column—researchers and drug development professionals can overcome the limitations of conventional HPLC methods and achieve their analytical goals. This guide provides a foundational understanding of the principles, reagents, and methodologies involved, serving as a valuable resource for those looking to implement derivatization techniques in their laboratories.

References

- 1. journalajacr.com [journalajacr.com]

- 2. Derivatization in HPLC - HTA [hta-it.com]

- 3. researchgate.net [researchgate.net]

- 4. sdiarticle4.com [sdiarticle4.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. HPLC Pre-column and Post-column Derivatization Questions-Hangzhou Tianzhao Technology Co., Ltd. [wookhplc.com]

- 8. chromatographytoday.com [chromatographytoday.com]

Methodological & Application

Protocol for the Derivatization of Fatty Acids with 4-Nitrobenzyl Bromoacetate for Enhanced HPLC-UV and LC-MS Analysis

An Application Guide and Protocol

Abstract

The quantitative analysis of fatty acids (FAs) is fundamental in various fields, including clinical diagnostics, food science, and metabolic research. However, their inherent lack of a strong chromophore and poor ionization efficiency present significant challenges for common analytical techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Chemical derivatization is a powerful strategy to overcome these limitations. This application note provides a detailed protocol for the derivatization of fatty acids using 4-Nitrobenzyl bromoacetate (PNB-Br), a reagent that introduces a highly UV-active p-nitrobenzyl (PNB) ester group, significantly enhancing detection sensitivity.

Introduction: The Rationale for Derivatization

Direct analysis of free fatty acids is often hampered by several factors:

-

Low UV Absorbance: The carboxyl group of a fatty acid does not absorb light in the typical UV range (200-400 nm), making sensitive UV detection impossible.[2]

-

Poor Ionization in Mass Spectrometry: In their native form, fatty acids can exhibit low ionization efficiency, particularly in positive ion mode, limiting sensitivity in LC-MS analyses.[3]

-